molecular formula C28H25FN2O5 B2939971 N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895652-59-2

N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2939971
CAS No.: 895652-59-2
M. Wt: 488.515
InChI Key: YYKCGUNOACSBCA-UHFFFAOYSA-N
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Description

This compound is a quinolinone-based acetamide derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a 6-ethyl group, a 4-fluorobenzoyl moiety at position 3, and an acetamide side chain linked to a 2,4-dimethoxyphenyl group. The dimethoxyphenyl and fluorobenzoyl groups likely influence electronic and steric properties, impacting solubility and target interactions .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O5/c1-4-17-5-12-24-21(13-17)28(34)22(27(33)18-6-8-19(29)9-7-18)15-31(24)16-26(32)30-23-11-10-20(35-2)14-25(23)36-3/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKCGUNOACSBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C28H25FN2O5
Molecular Weight: 488.5 g/mol
CAS Number: 895652-56-9

The compound features a complex structure that includes a quinoline core, a fluorobenzoyl moiety, and methoxy phenyl groups. This unique structure is believed to contribute to its diverse biological activities.

Structural Representation

ComponentStructure
Quinoline Core Quinoline
Fluorobenzoyl Group Fluorobenzoyl
Dimethoxyphenyl Group Dimethoxyphenyl

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives of quinoline possess activity against various bacterial strains. The minimum inhibitory concentration (MIC) of related compounds has been compared to standard antibiotics, revealing promising results.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study found that derivatives of quinoline can induce apoptosis in human cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation: It could interact with specific receptors, altering their activity and leading to downstream effects on cellular functions.
  • Oxidative Stress Induction: By generating reactive oxygen species (ROS), the compound may induce oxidative stress in target cells, leading to cell death.

Case Studies

  • Study on Antibacterial Activity:
    • Objective: To evaluate the antibacterial effects against Staphylococcus aureus.
    • Findings: The compound exhibited an MIC of 16 µg/mL, comparable to ciprofloxacin (MIC = 8 µg/mL) .
  • Study on Anticancer Effects:
    • Objective: To assess the cytotoxic effects on breast cancer cell lines.
    • Findings: The compound reduced cell viability by 50% at a concentration of 20 µM after 48 hours, indicating potent anticancer activity .

Comparison with Similar Compounds

Structural Features

Core Heterocyclic Modifications
  • Target Compound: 1,4-dihydroquinolin-4-one core.
  • AJ5d () : 3,4-dihydroquinazolin-4-one core with a thioether linkage. The thio group may enhance metabolic stability compared to oxygen-based ethers .
  • Compound 1 () : 1,4-dihydroquinazolin-2,4-dione core. The additional keto group increases polarity but may reduce membrane permeability .
  • Compound 7f (): Dihydroquinoline-4-one core with a cyclopropyl and fluorine substituent. Fluorine improves bioavailability through electronegativity and lipophilicity modulation .
Substituent Analysis
Compound Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 6-Ethyl, 3-(4-fluorobenzoyl), 2,4-dimethoxy Not provided High lipophilicity from ethyl and aryl groups
AJ5d () 4-Chlorophenyl, thioether ~434 (analogous to ) Thioether enhances stability
Compound 1 () 2,4-Dichlorophenyl, dioxoquinazolinyl Not provided Polar dioxo group may limit bioavailability
7f () Cyclopropyl, 7-chloro, 6-fluoro Not provided Halogen-rich; potential for DNA intercalation

Physicochemical Properties

  • Lipophilicity : The target compound’s ethyl and dimethoxyphenyl groups likely increase logP compared to AJ5d’s chlorophenyl and thioether groups.
  • Solubility: Quinazolinone derivatives (e.g., Compound 1) with polar dioxo groups may exhibit higher aqueous solubility than the target compound’s methoxy-rich structure .
  • Thermal Stability : AJ5d’s melting point is unspecified, but analogous compounds (e.g., CAS 523990-92-3, ) with chloro and sulfanyl groups show stability up to 200°C .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves coupling the quinoline core with the dimethoxyphenyl acetamide moiety. Key steps include:

  • Acetylation/alkylation : Reacting intermediates (e.g., acetyl chloride) with Na₂CO₃ as a base in dichloromethane, followed by overnight stirring .
  • Purification : Use silica gel column chromatography with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to isolate the product .
  • Optimization : Apply statistical Design of Experiments (DoE) to minimize trial-and-error. For example, vary temperature, solvent polarity, and stoichiometry to maximize yield .

Q. How is structural characterization performed using NMR spectroscopy?

  • Sample preparation : Dissolve the compound in deuterated DMSO (DMSO-d₆) or CDCl₃ .
  • 1H NMR analysis : Identify key peaks such as aromatic protons (δ 7.16–7.69 ppm), methoxy groups (δ 3.31–4.11 ppm), and ethyl/fluorobenzoyl substituents (e.g., δ 1.21–2.14 ppm for alkyl groups) .
  • 13C NMR : Confirm carbonyl (δ 168–170 ppm) and aromatic carbons (δ 135–145 ppm) .

Q. What purification techniques are effective for isolating this compound?

  • Chromatography : Use silica gel TLC/column with polar/non-polar solvent gradients (e.g., CH₂Cl₂/MeOH) .
  • Recrystallization : Ethyl acetate or ethanol are suitable solvents for obtaining high-purity crystals .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural validation be resolved?

  • Cross-validation : Combine NMR with mass spectrometry (ESI/APCI(+)) to confirm molecular weight (e.g., m/z 347 [M+H]) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning by determining the crystal structure .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What computational methods are used to study reaction mechanisms involving this compound?

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to map energy profiles for key steps like acetylation or cyclization .
  • Transition state analysis : Identify intermediates and activation barriers using software like Gaussian or ORCA .
  • Machine learning : Train models on existing reaction data to predict optimal conditions for novel derivatives .

Q. How can experimental designs improve reaction yield and selectivity?

  • Factorial design : Test variables (e.g., catalyst loading, solvent polarity) to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize multi-variable interactions (e.g., temperature vs. reaction time) .
  • High-throughput screening : Automate parallel reactions to rapidly explore condition space .

Q. What methodologies are employed to study this compound’s biological activity?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using cell viability assays (e.g., MTT) .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger .
  • ADMET profiling : Predict pharmacokinetics (absorption, toxicity) via computational tools like SwissADME .

Q. How are quantum chemical calculations integrated into reaction design?

  • Mechanistic insights : Calculate bond dissociation energies (BDEs) or frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Solvent effects : Use COSMO-RS models to simulate solvent interactions and optimize dielectric environments .
  • Catalyst design : Screen ligands or metal centers computationally before synthesis .

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